molecular formula C21H22N4O2S B2780087 (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396851-46-9

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2780087
CAS No.: 1396851-46-9
M. Wt: 394.49
InChI Key: FXMAXARPFMJNEF-UHFFFAOYSA-N
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Description

The compound (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule that features a combination of benzoyl, piperazine, and pyrazolo[1,5-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethylthio Benzoyl Intermediate: This step involves the reaction of 2-mercaptobenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate to form 2-(ethylthio)benzoic acid.

    Coupling with Piperazine: The 2-(ethylthio)benzoic acid is then reacted with piperazine under conditions that promote amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Pyrazolo[1,5-a]pyridine Moiety: The final step involves the reaction of the piperazine intermediate with pyrazolo[1,5-a]pyridine-3-carboxylic acid under similar coupling conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: can be compared with other compounds that have similar structural features:

    (4-(2-(Methylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: Similar structure but with a methylthio group instead of an ethylthio group.

    (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone: Similar structure but with a pyrazolo[1,5-a]pyrimidine moiety instead of pyrazolo[1,5-a]pyridine.

These comparisons highlight the unique features of This compound

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-28-19-9-4-3-7-16(19)20(26)23-11-13-24(14-12-23)21(27)17-15-22-25-10-6-5-8-18(17)25/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMAXARPFMJNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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